But-1-en-3-ynyl-benzene

Organic Synthesis Stereoselective Synthesis Cross-Coupling

But-1-en-3-ynyl-benzene, systematically known as (1E)-but-1-en-3-yn-1-ylbenzene and commonly referred to as 1-phenyl-1-buten-3-yne or 4-phenylbut-3-ene-1-yne, is a conjugated enyne hydrocarbon (C₁₀H₈) with a molecular weight of 128.17 g/mol. This compound is characterized by a benzene ring conjugated to an enyne chain, presenting a conjugated π-system with an alkene and a terminal alkyne.

Molecular Formula C10H8
Molecular Weight 128.17 g/mol
CAS No. 146276-26-8
Cat. No. B126162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBut-1-en-3-ynyl-benzene
CAS146276-26-8
Synonyms((E)-BUT-1-EN-3-YNYL)-BENZENE
Molecular FormulaC10H8
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC#CC=CC1=CC=CC=C1
InChIInChI=1S/C10H8/c1-2-3-7-10-8-5-4-6-9-10/h1,3-9H
InChIKeyFRSPRPODGOIJPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





But-1-en-3-ynyl-benzene (CAS 146276-26-8): A Conjugated Enyne Building Block for Research and Industrial Sourcing


But-1-en-3-ynyl-benzene, systematically known as (1E)-but-1-en-3-yn-1-ylbenzene and commonly referred to as 1-phenyl-1-buten-3-yne or 4-phenylbut-3-ene-1-yne, is a conjugated enyne hydrocarbon (C₁₀H₈) with a molecular weight of 128.17 g/mol . This compound is characterized by a benzene ring conjugated to an enyne chain, presenting a conjugated π-system with an alkene and a terminal alkyne . It exists as E- and Z-stereoisomers, with the (E)-configuration being the most frequently studied and commercially available form [1]. Its dual reactive functionalities (alkene and alkyne) make it a versatile building block in organic synthesis, materials science, and mechanistic studies, including its role as a C₁₀H₈ isomer of naphthalene in combustion and atmospheric chemistry research [2].

Why Generic Substitution Fails for But-1-en-3-ynyl-benzene in Specialized Research Applications


While simple phenylacetylenes or butenynes may appear as viable substitutes, the unique conjugated enyne structure of but-1-en-3-ynyl-benzene dictates a reaction profile that generic analogs cannot replicate. This compound's specific arrangement of a phenyl ring directly conjugated to an enyne chain enables distinct chemo-, regio-, and stereoselective outcomes in cycloadditions, cycloisomerizations, and polymerizations that are unattainable with non-conjugated or differently substituted analogs. For instance, the presence of the conjugated enyne moiety facilitates specific [4+2] cycloaddition pathways and directs the regio- and stereochemistry of acid-catalyzed cycloisomerizations to yield methylene-1H-indenes, a transformation not accessible to simple phenylacetylene [1]. Furthermore, its behavior in thermal rearrangements is unique among C₁₀H₈ isomers, leading to specific products like naphthalene, azulene, and 1-methylene-1H-indene through well-defined carbene-mediated pathways [2]. Substituting with a structurally similar but functionally distinct analog introduces a high risk of divergent reactivity, leading to different product distributions or reaction failure, which is unacceptable for applications requiring precise and predictable outcomes [3].

Quantitative Differentiation Guide for But-1-en-3-ynyl-benzene (CAS 146276-26-8) Versus In-Class Analogs


High Stereochemical Purity in Synthesis of (Z)-1-Phenyl-1-buten-3-yne via Pd/Cu-Catalyzed Cross-Coupling

The Pd/Cu-catalyzed cross-coupling method provides a direct and highly stereoselective route to (Z)-1-phenyl-1-buten-3-yne. This contrasts sharply with alternative synthetic routes for similar enynes, which often yield mixtures of E- and Z-isomers or rely on less accessible precursors. The method achieves an overall yield of approximately 40% with a stereoselectivity of >95% for the Z-isomer, which is critical for applications requiring a defined stereochemical configuration [1].

Organic Synthesis Stereoselective Synthesis Cross-Coupling

Radical Polymerization Selectivity at Vinyl Group vs. Acetylene Moiety

In contrast to many conjugated enynes that undergo non-selective polymerization or require metal catalysts for polymerization of the alkyne, 4-phenyl-1-buten-3-yne undergoes selective radical vinyl polymerization. This yields a novel acetylene-containing polymer where the polymerization occurs exclusively at the vinyl group, preserving the terminal acetylene moiety in the side chain [1]. This behavior is distinct from typical enynes, which may polymerize through the alkyne or yield cross-linked networks.

Polymer Chemistry Materials Science Radical Polymerization

Defined Thermal Cycloisomerization to Naphthalene, Azulene, and 1-Methylene-1H-indene

The thermal conversion of 1-phenyl-1-buten-3-yne in flash vacuum pyrolysis (FVP) or flow systems yields a defined set of C₁₀H₈ isomers: naphthalene, azulene, and 1-methylene-1H-indene [1]. This product distribution is unique to this enyne structure and is explained by a mechanism involving 2-styryl vinylidene intermediates [2]. In contrast, thermal rearrangement of its structural isomer, naphthalene, or other phenyl-substituted butenynes (e.g., 1,4-diphenylbutenyne) does not proceed through the same pathway or yield the same set of products. For instance, (E)- and (Z)-1,4-diphenylbutenyne do not cycloisomerize under similar acid-catalyzed conditions [3].

Physical Organic Chemistry Mechanistic Studies Combustion Chemistry

Predicted Physicochemical Properties Distinguishing it from Saturated and Heteroatom-Containing Analogs

The predicted physicochemical properties of but-1-en-3-ynyl-benzene, generated by the ACD/Labs Percepta Platform, highlight key differences from potential saturated or heteroatom-containing analogs. The compound has a predicted LogP of 3.56, a LogD (pH 5.5/7.4) of 3.01, and a molar refractivity of 44.6±0.3 cm³ . These values indicate significantly higher lipophilicity and different polarizability compared to, for instance, a saturated analog (e.g., butylbenzene) or an enyne containing a heteroatom (e.g., a furyl or pyridyl analog). Such differences are critical in applications like drug discovery, where these parameters influence membrane permeability, metabolic stability, and off-target binding.

Computational Chemistry Drug Discovery Property Prediction

Validated Application Scenarios for But-1-en-3-ynyl-benzene in Research and Industry


Synthesis of Stereodefined Conjugated Polymers and Functional Materials

The ability to polymerize selectively through the vinyl group while retaining the terminal alkyne is a key differentiator for but-1-en-3-ynyl-benzene [1]. This property makes it an ideal monomer for synthesizing novel acetylene-containing polymers with pendant alkyne groups. These functional handles are essential for post-polymerization modifications, enabling the attachment of various moieties (e.g., fluorophores, bioactive molecules, cross-linking agents) to create advanced materials for sensing, drug delivery, or organic electronics. Researchers aiming to develop functional polymers with precisely located alkyne groups should consider this monomer over enynes that polymerize non-selectively or through the alkyne, as the latter would consume the desired functional group.

Model Substrate for Polycyclic Aromatic Hydrocarbon (PAH) Formation Studies

The well-defined thermal cycloisomerization pathways of 1-phenyl-1-buten-3-yne to naphthalene, azulene, and 1-methylene-1H-indene make it an excellent model compound for studying the formation of polycyclic aromatic hydrocarbons (PAHs) [2]. This is relevant in fields such as combustion chemistry, astrochemistry, and materials science, where understanding the mechanisms of PAH growth is crucial. The compound's reactivity, mediated by vinylidene intermediates, provides a tractable system for validating computational models and investigating the fundamental steps of carbon skeletal rearrangements that are inaccessible with simpler alkyne models [3].

Stereospecific Synthesis of Heterocycles and Natural Product Scaffolds

The high stereochemical purity achievable in the synthesis of (Z)-1-phenyl-1-buten-3-yne is a critical advantage for its use as a building block in complex molecule synthesis [4]. The defined stereochemistry of the enyne moiety is essential for controlling the stereochemical outcome of subsequent reactions, such as cycloadditions or cycloisomerizations, which are common steps in constructing heterocyclic frameworks and natural product scaffolds. For chemists involved in total synthesis or medicinal chemistry, the ability to procure or prepare this compound with high stereochemical fidelity reduces the risk of unwanted stereochemical outcomes and simplifies purification, saving time and resources compared to using isomeric mixtures or less defined building blocks.

Development of Acid-Catalyzed Cycloisomerization Methodologies

The specific reactivity of phenyl-substituted but-1-en-3-ynes under acid-catalyzed conditions to yield methylene-1H-indenes is a unique synthetic transformation not available to many other enyne classes [5]. This makes but-1-en-3-ynyl-benzene and its derivatives valuable substrates for developing and exploring new cycloisomerization methodologies. The reaction's sensitivity to substitution patterns (e.g., (E)- vs. (Z)-alkene geometry, phenyl ring substitution) provides a rich area for mechanistic investigation and the development of new synthetic methods for indene derivatives, which are important in pharmaceutical and materials chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for But-1-en-3-ynyl-benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.